![molecular formula C8H17N B13965648 1-Butyl-2,2-dimethyl aziridine CAS No. 500585-07-9](/img/structure/B13965648.png)
1-Butyl-2,2-dimethyl aziridine
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Overview
Description
1-Butyl-2,2-dimethyl aziridine is an organic compound with the molecular formula C8H17N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their ring strain and reactivity, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2,2-dimethyl aziridine can be synthesized through various methods. One common approach involves the reaction of 1-butylamine with 2,2-dimethyl-1,3-dibromopropane under basic conditions. The reaction typically proceeds via nucleophilic substitution, leading to the formation of the aziridine ring .
Industrial Production Methods: Industrial production of aziridines often involves the use of high-temperature and high-pressure conditions. For example, the Nippon Shokubai process utilizes an oxide catalyst and high temperatures to effect the dehydration of aminoethanol, leading to the formation of aziridines .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2,2-dimethyl aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The strained three-membered ring of aziridines makes them susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Aziridines can be oxidized to form aziridinium ions, which can further react with nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as peracids can be used to oxidize aziridines to aziridinium ions.
Major Products:
Scientific Research Applications
1-Butyl-2,2-dimethyl aziridine has several applications in scientific research:
Polymer Chemistry: Aziridines are used as building blocks for the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Aziridines and their derivatives are explored for their potential use in drug discovery and development due to their unique reactivity and ability to form complex structures.
Biological Studies: Aziridines are used in the synthesis of biologically active molecules, including antibiotics and antifungal agents.
Mechanism of Action
The mechanism of action of 1-Butyl-2,2-dimethyl aziridine involves its reactivity due to the strained three-membered ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The aziridine ring can also be activated by electron-withdrawing groups or acids, forming aziridinium ions that readily react with nucleophiles .
Comparison with Similar Compounds
Aziridine (C2H5N): The simplest aziridine, consisting of a three-membered ring with one nitrogen atom.
Azetidine (C3H7N): A four-membered nitrogen-containing heterocycle with less ring strain compared to aziridines.
Uniqueness of 1-Butyl-2,2-dimethyl aziridine: The presence of the butyl group and the dimethyl substitution on the aziridine ring can affect its chemical behavior and make it suitable for specific synthetic applications .
Biological Activity
1-Butyl-2,2-dimethyl aziridine is a member of the aziridine family, which are three-membered cyclic amines known for their diverse biological activities. The unique structure of aziridines allows them to interact with various biological targets, making them significant in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and case studies.
This compound has a molecular formula of C7H13N and a molecular weight of 113.19 g/mol. Its structure contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H13N |
Molecular Weight | 113.19 g/mol |
IUPAC Name | 1-butyl-2,2-dimethylaziridine |
Antimicrobial Activity
Research indicates that aziridines exhibit significant antimicrobial properties. A study evaluating various aziridine derivatives found that this compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains were notably low, suggesting strong bactericidal effects.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 16 |
Staphylococcus aureus | 32 |
Staphylococcus epidermidis | 32 |
In vitro tests showed that this compound was more effective than standard antibiotics like ampicillin and streptomycin against certain strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
Aziridines, including this compound, have been studied for their anticancer potential. The mechanism often involves the alkylation of DNA, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to this compound have shown effectiveness in targeting human myeloma cells by disrupting redox balance and increasing reactive oxygen species (ROS) levels .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
L929 (fibroblast) | >100 |
The cytotoxicity assays revealed that while this compound exhibited some level of toxicity to normal fibroblasts (L929), it was significantly more potent against cancerous cells .
Case Studies
- Study on Antibacterial Efficacy : A comparative study on various aziridine derivatives highlighted that this compound had an MIC value of 16 µg/mL against E. coli, outperforming several other derivatives tested in the same series .
- Anticancer Mechanism Investigation : Research involving the interaction of this compound with cellular thiols revealed that it could reduce glutathione levels in target cells, leading to increased oxidative stress and subsequent apoptosis. This mechanism was particularly noted in studies focused on myeloma cells .
Properties
CAS No. |
500585-07-9 |
---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-butyl-2,2-dimethylaziridine |
InChI |
InChI=1S/C8H17N/c1-4-5-6-9-7-8(9,2)3/h4-7H2,1-3H3 |
InChI Key |
SVPNBALSAZBKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC1(C)C |
Origin of Product |
United States |
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